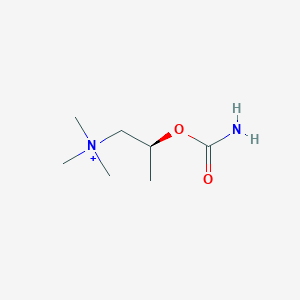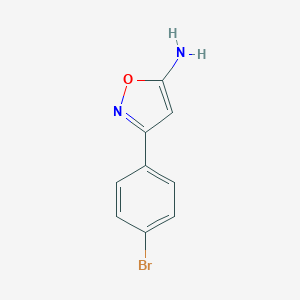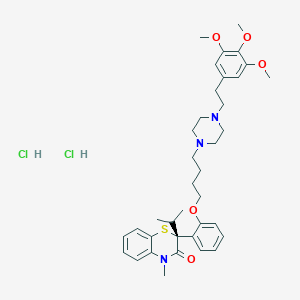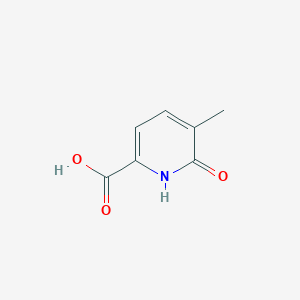
(RS)-AMPA hydrobromide
Übersicht
Beschreibung
This typically includes the compound’s systematic name, its molecular formula, and its structural formula. It may also include information about the compound’s source or method of synthesis.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, the reagents used, the conditions of the reaction, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques used may include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include information about the compound’s reactivity, the products formed in the reaction, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity with other substances.Wissenschaftliche Forschungsanwendungen
AMPA Receptor Agonism : (RS)-AMPA hydrobromide is identified as a specific agonist at the AMPA subtype of central excitatory amino acid receptors. It exhibits comparable in vitro activity to AMPA, which plays a crucial role in synaptic transmission and plasticity (Skjaerbaek et al., 1995).
Synaptic Regulation and Cognitive Functions : The recycling of AMPA receptors (AMPA-Rs), to which (RS)-AMPA hydrobromide acts as an agonist, is essential for synaptic regulation. This process has implications in higher cognitive functions, such as learning and memory (Moretto & Passafaro, 2018).
Role in Excitatory Synaptic Transmission : AMPA-type glutamate receptors, activated by compounds like (RS)-AMPA hydrobromide, mediate a majority of excitatory synaptic transmission in the brain. This understanding is crucial for exploring mechanisms related to synaptic plasticity (Shi et al., 2001).
Neurotoxicity Studies : (RS)-AMPA hydrobromide is used in studies to understand excitotoxicity, a process where excessive stimulation of neurons leads to damage or death. For example, AMPA can produce various neurotoxic effects such as seizures and hyperthermia in animal models (Turski et al., 1981).
Insights into Receptor Ultrastructure : Research utilizing (RS)-AMPA hydrobromide has contributed to insights into the ultrastructure and subunit assembly mechanisms of AMPA receptors, which are central to understanding synaptic transmission and plasticity (Nakagawa, 2010).
Pharmacological Studies : The compound is used in pharmacological studies to understand the effects of different receptor agonists and antagonists. For instance, studies differentiate the in vivo effects of AMPA and NMDA receptor ligands using methods like drug discrimination and convulsant/anticonvulsant activity (Arnt et al., 1995).
Neuroprotective Studies : Investigations into neuroprotection often involve (RS)-AMPA hydrobromide to understand the mechanisms of excitotoxicity and potential protective strategies, as seen in retinal models of excitotoxicity (Kiagiadaki & Thermos, 2008).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and disposal procedures.
Zukünftige Richtungen
This involves identifying areas where further research is needed. It may include potential applications of the compound, unanswered questions about its properties or behavior, or new methods of synthesis.
I hope this general guide is helpful. If you have more specific questions or need information on a different compound, feel free to ask!
Eigenschaften
IUPAC Name |
2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4.BrH/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAHVIUZGLGASU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NO1)CC(C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017723 | |
| Record name | 4-Isoxazolepropanoic acid, α-amino-2,3-dihydro-5-methyl-3-oxo-, monohydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(RS)-AMPA hydrobromide | |
CAS RN |
171259-81-7 | |
| Record name | 4-Isoxazolepropanoic acid, α-amino-2,3-dihydro-5-methyl-3-oxo-, monohydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B40239.png)
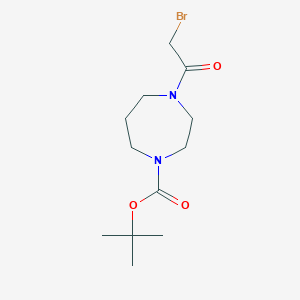
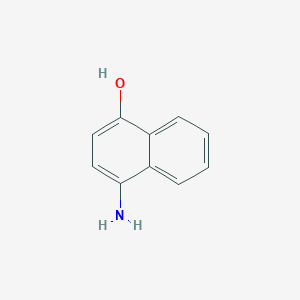
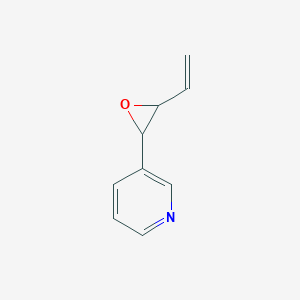
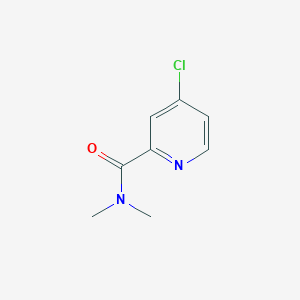
![6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B40249.png)



